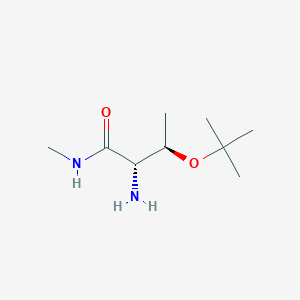

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide

Beschreibung

(2S,3R)-2-Amino-3-(tert-butoxy)-N-methylbutanamide is a chiral compound characterized by a stereospecific tert-butoxy group at the C3 position and an N-methylamide at the C2 position. The tert-butoxy group confers steric bulk, enhancing metabolic stability and influencing molecular interactions with biological targets . This compound serves as a key intermediate in synthesizing peptidomimetics and protease inhibitors, particularly in antiviral research . Its stereochemistry (2S,3R) is critical for activity, as demonstrated in derivatives targeting viral proteases like SARS-CoV-2 Mpro .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMYXDSQCWRMQY-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, which can be further modified to introduce the tert-butoxy and N-methyl groups . The overall yields for such syntheses range from 52% to 65% .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available starting materials. The use of protecting groups, such as the tert-butoxy group, is crucial to prevent unwanted side reactions during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s unique reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

Physical and Spectral Properties

Biologische Aktivität

The compound (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide is a synthetic amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butoxy group attached to a chiral amino acid backbone. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibitors targeting this enzyme can potentially reduce amyloid-beta peptide formation, a hallmark of Alzheimer's pathology .

- Anticancer Properties : Recent studies have shown that derivatives of this compound demonstrate antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against triple-negative breast cancer (TNBC) by inhibiting the STAT3 signaling pathway, which is critical for tumor growth and metastasis .

Case Studies

Several studies have highlighted the biological effects of this compound and its analogs:

- Study on BACE1 Inhibition : A study reported that certain analogs derived from this compound exhibited significant inhibition of BACE1 with IC50 values in the low micromolar range. These findings suggest the potential utility of these compounds in treating Alzheimer’s disease .

- Antiproliferative Effects : Another investigation focused on the anticancer activity of derivatives containing the tert-butoxy group. One such analog demonstrated an IC50 value of 3.38 μM against the MDA-MB-231 breast cancer cell line while showing low toxicity to non-tumorigenic cells (IC50 > 60 μM) .

Data Summary

| Compound | Target | IC50 Value | Cell Line |

|---|---|---|---|

| This compound | BACE1 | Low µM | N/A |

| Analog 9a | STAT3 | 3.38 µM | MDA-MB-231 |

| Analog 20b | MCF-7 | 5.99 µM | MCF-7 |

Pharmacological Evaluation

The pharmacological evaluation of this compound and its derivatives has been pivotal in understanding their therapeutic potential. The compound's ability to modulate key biological pathways makes it a candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective amidation and tert-butoxy group introduction. A validated approach includes:

- Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) via Boc-anhydride in a basic medium (e.g., NaHCO₃) to avoid racemization .

- Step 2 : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation of the tert-butoxy group at the 3R position .

- Step 3 : Perform N-methylation via reductive amination using formaldehyde and sodium cyanoborohydride under controlled pH (~6.5) to minimize side reactions .

- Step 4 : Confirm enantiopurity using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the (2S,3R) configuration. demonstrates successful resolution of similar tert-butoxy amides using synchrotron radiation .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra (B3LYP/6-31G*) to validate stereochemistry .

- NMR NOESY : Detect spatial proximity between the tert-butoxy methyl protons and the N-methyl group to confirm the 3R configuration .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Degrades above 180°C (TGA data); store at -20°C under nitrogen .

- pH Sensitivity : The tert-butoxy group hydrolyzes in acidic conditions (pH < 3). Use neutral buffers (e.g., PBS pH 7.4) for biological assays .

- Light Sensitivity : Susceptible to photodegradation; store in amber vials and conduct reactions under inert light (e.g., red LED) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a flexible receptor (e.g., SARS-CoV-2 main protease, PDB ID 6LU7) to model binding. Adjust protonation states with PROPKA .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, prioritizing residues within 4 Å of the tert-butoxy group .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

- Methodological Answer :

- DFT Calibration : Compare HOMO/LUMO energies from DFT-B3LYP/6-31G* with experimental cyclic voltammetry. Adjust basis sets (e.g., 6-311++G**) if discrepancies exceed 0.3 eV .

- Solvent Effects : Use PCM models to account for solvent polarization in DFT, aligning with UV-Vis spectra in methanol/water .

- Error Analysis : Quantify systematic errors (e.g., basis set superposition error) using counterpoise correction .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute tert-butoxy with trifluoromethoxy (logP similarity) and assess metabolic half-life in liver microsomes .

- Deuterium Labeling : Replace labile α-hydrogens with deuterium (e.g., at C2) to slow CYP450-mediated oxidation .

- Prodrug Approach : Mask the primary amine with a cleavable group (e.g., p-nitrobenzyloxycarbonyl) to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.